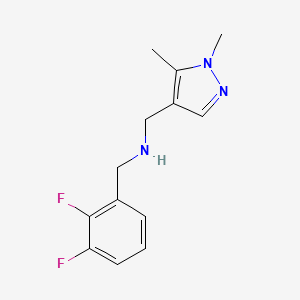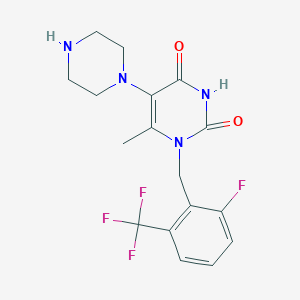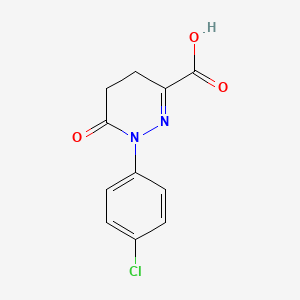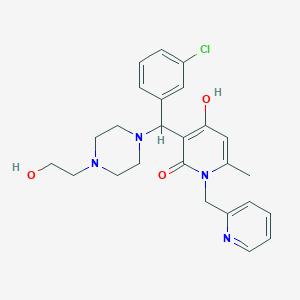
N-(4-bromophenyl)-4-(1H-tetrazol-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromophenyl)-4-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that features a bromophenyl group, a tetrazole ring, and a benzamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-4-(1H-tetrazol-1-yl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Amidation: The final step involves coupling the bromophenyl-tetrazole intermediate with a benzoyl chloride derivative under basic conditions to form the benzamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tetrazole ring or the bromophenyl group.
Reduction: Reduction reactions could target the nitro group if present or the tetrazole ring.
Substitution: The bromine atom on the phenyl ring makes it a candidate for nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups in place of the bromine atom.
科学研究应用
N-(4-bromophenyl)-4-(1H-tetrazol-1-yl)benzamide could have several applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Possible applications in materials science or as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
相似化合物的比较
Similar Compounds
- N-(4-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide
- N-(4-fluorophenyl)-4-(1H-tetrazol-1-yl)benzamide
- N-(4-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide
Uniqueness
The presence of the bromine atom in N-(4-bromophenyl)-4-(1H-tetrazol-1-yl)benzamide may confer unique reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. This could affect its binding affinity to molecular targets and its overall pharmacokinetic properties.
属性
IUPAC Name |
N-(4-bromophenyl)-4-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN5O/c15-11-3-5-12(6-4-11)17-14(21)10-1-7-13(8-2-10)20-9-16-18-19-20/h1-9H,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKHMSIEFYJEJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Br)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49727264 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-ethyl-N-methylbutanamide](/img/structure/B2809755.png)
![4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B2809756.png)

![2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-6-[2-(4-fluorophenyl)-2-oxoethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2809761.png)

![3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-(2-ethylphenyl)-4-fluorobenzamide](/img/structure/B2809765.png)


![(E)-4-(Dimethylamino)-N-[(6-fluoro-3,4-dihydro-2H-chromen-2-yl)methyl]but-2-enamide](/img/structure/B2809769.png)
![5-methyl-1-phenyl-N-(7-oxaspiro[3.5]nonan-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2809771.png)

![N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2809773.png)
![rac-(3aS,7aR)-Hexahydro[1,3]oxazolo[4,5-c]pyridin-2(3H)-one hydrochloride](/img/structure/B2809775.png)
![1-[(3-chlorophenyl)methyl]-6-ethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2809777.png)
